2-Methylamino-5-chlorophenylcyclohexylmethanone
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Overview
Description
2-Methylamino-5-chlorophenylcyclohexylmethanone is a chemical compound with the molecular formula C14H18ClNO. It is known for its unique structure, which includes a cyclohexylmethanone core substituted with a methylamino group and a chlorine atom on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-5-chlorophenylcyclohexylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chlorophenylcyclohexylmethanone and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully regulated to ensure optimal yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-5-chlorophenylcyclohexylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methylamino-5-chlorophenylcyclohexylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylamino-5-chlorophenylcyclohexylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylamino-5-bromophenylcyclohexylmethanone: Similar structure but with a bromine atom instead of chlorine.
2-Methylamino-5-fluorophenylcyclohexylmethanone: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Methylamino-5-chlorophenylcyclohexylmethanone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
122908-18-3 |
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Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
5-chloro-2-[2-(methylamino)phenyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H18ClNO/c1-16-14-5-3-2-4-13(14)12-7-6-11(15)8-10(12)9-17/h2-5,9-12,16H,6-8H2,1H3 |
InChI Key |
UPGQKPRQSWVTIL-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)C2CCCCC2 |
Canonical SMILES |
CNC1=CC=CC=C1C2CCC(CC2C=O)Cl |
Origin of Product |
United States |
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